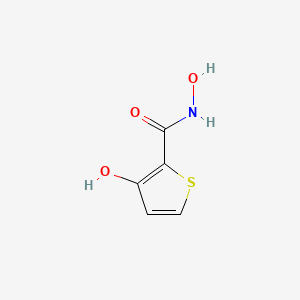
3-((1R,3R)-3-(((R)-2-(3-Chlorophenyl)-2-hydroxyethyl)amino)cyclohexyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1R,3R)-3-(((R)-2-(3-Chlorophenyl)-2-hydroxyethyl)amino)cyclohexyl)phenol is a chemical compound that is commonly referred to as CP-122,288. It is a selective antagonist of the dopamine D3 receptor and has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
CP-122,288 selectively blocks the dopamine D3 receptor, which is primarily located in the mesolimbic and mesocortical pathways of the brain. By blocking this receptor, CP-122,288 reduces the activity of the reward pathway, which is involved in regulating the release of dopamine in response to pleasurable stimuli. This may help to reduce drug-seeking behavior and improve cognitive function in individuals with addiction and schizophrenia.
Biochemical and Physiological Effects:
CP-122,288 has been shown to have a number of biochemical and physiological effects, including reducing the release of dopamine in the brain, improving cognitive function, and reducing drug-seeking behavior. Additionally, CP-122,288 has been shown to have neuroprotective effects and may help to reduce the progression of Parkinson's disease.
实验室实验的优点和局限性
One advantage of using CP-122,288 in lab experiments is its high selectivity for the dopamine D3 receptor, which allows for more precise targeting of this receptor. Additionally, CP-122,288 has been shown to have low toxicity and high potency, making it a promising candidate for further research. However, one limitation of using CP-122,288 in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental conditions.
未来方向
There are a number of future directions for research on CP-122,288, including exploring its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to better understand the mechanism of action of CP-122,288 and to develop more effective and targeted treatments for addiction and schizophrenia. Finally, additional studies are needed to investigate the long-term safety and efficacy of CP-122,288 in humans.
合成方法
CP-122,288 can be synthesized through a multi-step process that involves the reaction of 3-bromoanisole with cyclohexylmagnesium bromide, followed by the reaction with (R)-2-(3-chlorophenyl)-2-hydroxyethylamine. The resulting intermediate is then subjected to a series of reactions to yield CP-122,288 in high purity and yield.
科学研究应用
CP-122,288 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, drug addiction, and Parkinson's disease. It has been shown to selectively block the dopamine D3 receptor, which is involved in regulating the reward pathway in the brain. By blocking this receptor, CP-122,288 may help to reduce drug-seeking behavior and improve cognitive function in individuals with addiction and schizophrenia. Additionally, CP-122,288 has been shown to have neuroprotective effects and may be useful in the treatment of Parkinson's disease.
属性
IUPAC Name |
3-[(1R,3R)-3-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]cyclohexyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO2/c21-17-7-1-6-16(10-17)20(24)13-22-18-8-2-4-14(11-18)15-5-3-9-19(23)12-15/h1,3,5-7,9-10,12,14,18,20,22-24H,2,4,8,11,13H2/t14-,18-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYUKBIBHIYWFQ-DJKXOVBDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NCC(C2=CC(=CC=C2)Cl)O)C3=CC(=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)NC[C@@H](C2=CC(=CC=C2)Cl)O)C3=CC(=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(8S,9S,10R,11S,13S,14S,16R,17S)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B585480.png)
![(2E)-[(Methoxycarbonothioyl)hydrazono]acetic acid](/img/structure/B585482.png)
![Chloro[hydrotris(pyrazol-1-yl)borato]bis(triphenylphosphine)ruthenium(II) ethanol adduct](/img/structure/B585483.png)
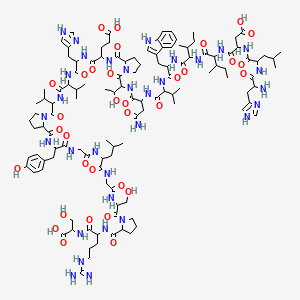
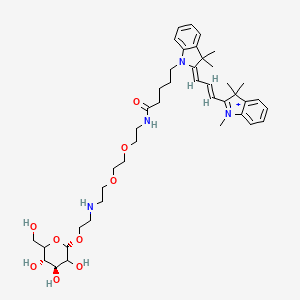
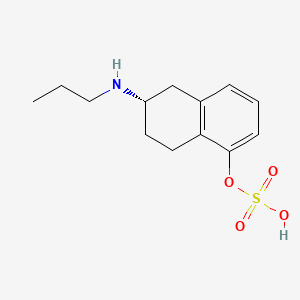
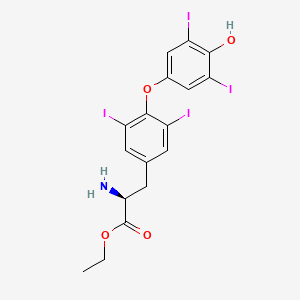
![7-Chloro-3-isobutyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B585493.png)

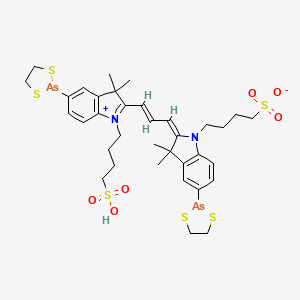
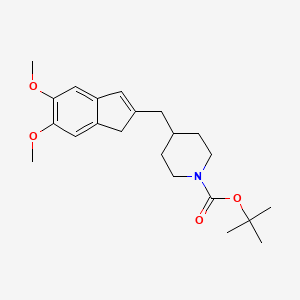
![4-[[(2S)-6-[[2-(tert-butylamino)acetyl]amino]-8-(dimethylamino)-5-hydroxy-4-oxo-2,3-dihydro-1H-naphthalen-2-yl]methyl]-2,5-dihydroxy-3,6-dioxocyclohexa-1,4-diene-1-carboxamide](/img/structure/B585500.png)
